2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide
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Overview
Description
2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide is an intriguing chemical compound known for its multifaceted applications and unique structural features. This molecule encompasses elements from several functional groups, making it an essential subject of study in organic chemistry and its related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide typically involves the following steps:
Formation of Chromeno[2,3-c]pyrazole Core: : This is achieved through a condensation reaction between substituted chalcones and hydrazine derivatives under acidic or basic conditions.
Acetylation Reaction: : The chromeno[2,3-c]pyrazole core is then acetylated using phenylacetic acid derivatives in the presence of acetic anhydride and a suitable catalyst to introduce the phenylacetamide moiety.
Methoxylation: : Methoxy groups can be introduced through nucleophilic substitution reactions using suitable methoxylating agents.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis can be employed to enhance reaction efficiency and yield. Using microreactors, controlled reaction environments, and optimized reaction times ensures the consistent quality and high throughput required for commercial applications.
Chemical Reactions Analysis
2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide undergoes various chemical reactions, which include:
Oxidation: : This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products, often leading to more reactive intermediates.
Reduction: : Reduction reactions, typically employing hydride donors like sodium borohydride or lithium aluminum hydride, can convert ketone groups to alcohols.
Substitution: : Aromatic substitution reactions using electrophilic halides can modify the phenyl rings, enhancing the molecule’s reactivity or introducing new functional groups.
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for more complex molecules. Its multifunctional nature enables diverse reaction pathways, making it useful for creating novel materials and fine chemicals.
Biology
In biological studies, this compound’s chromeno-pyrazole core exhibits potential bioactivity, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers explore its interactions with various biological targets to develop new therapeutic agents.
Medicine
Given its bioactivity, 2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide is investigated for its potential in drug development. Its derivatives are studied for their pharmacological effects and efficacy in treating various medical conditions.
Industry
This compound's unique properties also make it valuable in materials science and industrial applications. Its stability and reactivity profile support its use in developing new polymers, coatings, and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance:
Enzyme Inhibition: : It may inhibit enzymes by binding to their active sites, altering their activity and subsequent biochemical pathways.
Receptor Modulation: : Binding to cell receptors can initiate or inhibit signaling pathways, affecting cellular functions.
DNA Interaction:
Comparison with Similar Compounds
Compared to other chromeno-pyrazole derivatives, 2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide stands out due to its unique methoxy and phenylacetamide groups, which enhance its reactivity and potential bioactivity. Similar compounds include:
Chromeno[2,3-c]pyrazole-5-amine
3-(4-methoxyphenyl)-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazole
5-methyl-2-phenylchromeno[2,3-c]pyrazole
This article provides a detailed overview of this compound, highlighting its importance and versatility in various scientific and industrial domains
Properties
IUPAC Name |
2-(8-methoxy-3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-31-21-14-8-9-17-15-20-24(30)28(19-12-6-3-7-13-19)27(25(20)32-23(17)21)16-22(29)26-18-10-4-2-5-11-18/h2-14H,15-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVCPYSGUMPPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=O)N(N3CC(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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